molecular formula C16H23NO2 B12474630 4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide

4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B12474630
M. Wt: 261.36 g/mol
InChI Key: NZVWBVSARJAAPY-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide is an organic compound that belongs to the class of cyclohexanecarboxamides. This compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a cyclohexanecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves the reaction of 4-methoxyphenylamine with cyclohexanecarboxylic acid, followed by the introduction of an ethyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Scientific Research Applications

4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)cyclohexanecarboxamide: This compound lacks the ethyl group, which may result in different chemical and biological properties.

    4-ethyl-N-(4-methoxyphenyl)benzamide: This compound has a benzamide moiety instead of a cyclohexanecarboxamide moiety, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

4-ethyl-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H23NO2/c1-3-12-4-6-13(7-5-12)16(18)17-14-8-10-15(19-2)11-9-14/h8-13H,3-7H2,1-2H3,(H,17,18)

InChI Key

NZVWBVSARJAAPY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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